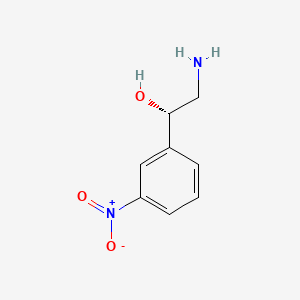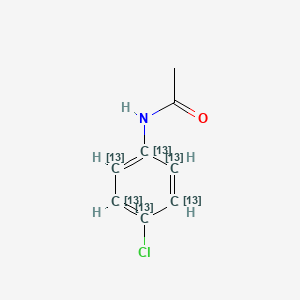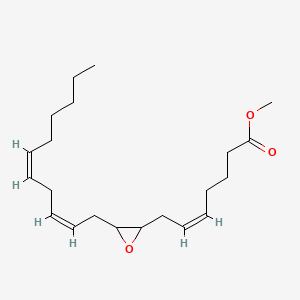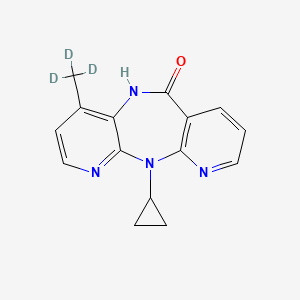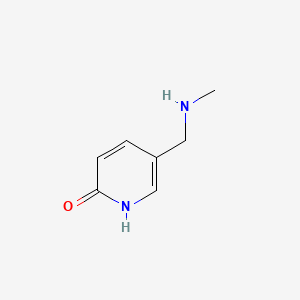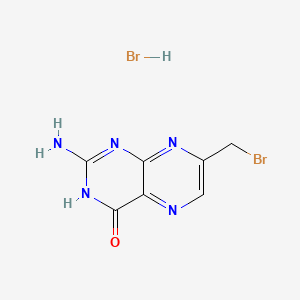
7-Bromomethylpterine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromomethylpterine is an isofolic acid intermediate . It has a molecular formula of C7H7Br2N5O and a molecular weight of 336.97 .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various analytical techniques. For instance, diffraction analysis based on X-ray light is a widely used analytical technique to study the physical state of materials .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H7Br2N5O and a molecular weight of 336.97 . Further physical and chemical properties can be determined using various analytical techniques .Scientific Research Applications
Bromination of L-Tryptophan in Fermentative Process
Brominated compounds, including 7-Bromo-l-tryptophan (7-Br-Trp), are found in nature and have diverse applications in agriculture, food, and pharmaceutical industries. A study highlighted the fermentative production of 7-Br-Trp using Corynebacterium glutamicum, which tolerates high sodium bromide concentrations. This process is based on glucose, ammonium, and sodium bromide, offering a green alternative to hazardous chemical routes. The 7-Br-Trp produced may be used as a precursor for substances like the 20S-proteasome inhibitor TMC-95A (Veldmann et al., 2019).
Selective Dopamine Receptor D2 Effects in Breast Cancer Therapy
A study explored the role of dopamine and its receptors in cancer progression, particularly focusing on MCF-7 breast cancer cells. The research found that bromocriptine, a brominated compound, could suppress the proliferation of these cells through the induction of apoptosis via D2-like receptors. This suggests the potential of brominated compounds, such as 7-Bromomethylpterine derivatives, in the development of treatments for breast cancer (Pornour et al., 2015).
Future Directions
Mechanism of Action
Target of Action
7-Bromomethylpterine is primarily involved in the inhibition of melanin biosynthesis . The compound’s primary targets are the enzymes and proteins involved in this pathway. These targets play a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes.
Mode of Action
It is believed to interact with its targets, leading to the inhibition of melanin biosynthesis . This interaction results in changes to the normal functioning of the targeted enzymes and proteins, thereby affecting the production of melanin.
Biochemical Pathways
This compound affects the melanin biosynthesis pathway . By inhibiting the enzymes and proteins involved in this pathway, it disrupts the normal production of melanin. The downstream effects of this disruption can include changes in pigmentation.
Result of Action
The primary result of this compound’s action is the inhibition of melanin production . This can lead to changes in pigmentation, as melanin is responsible for color in the skin, hair, and eyes. The molecular and cellular effects of this action are subject to ongoing research.
properties
IUPAC Name |
2-amino-7-(bromomethyl)-3H-pteridin-4-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5O.BrH/c8-1-3-2-10-4-5(11-3)12-7(9)13-6(4)14;/h2H,1H2,(H3,9,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJSUANPCAYDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747226 |
Source


|
| Record name | 2-Amino-7-(bromomethyl)pteridin-4(1H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
622411-17-0 |
Source


|
| Record name | 2-Amino-7-(bromomethyl)pteridin-4(1H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


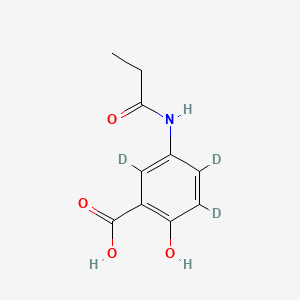
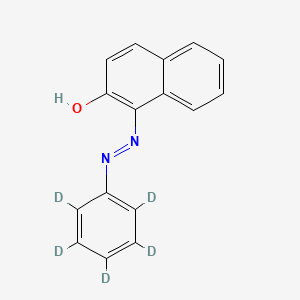
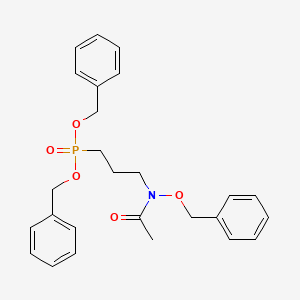
![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)
